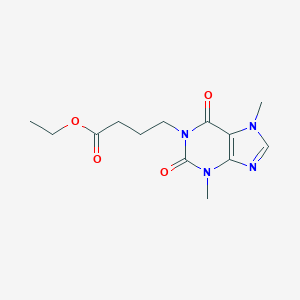

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate

描述

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is a chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is known for its potential use in drug development and material synthesis due to its distinctive properties.

准备方法

The synthesis of Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate typically involves the reaction of ester derivatives with hydrazine hydrate in anhydrous ethanol under reflux conditions. The reaction mixture is then cooled, and the resultant precipitate is filtered off, washed with a small amount of water, and crystallized from methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

化学反应分析

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include hydrazine hydrate, anhydrous ethanol, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Xanthine Oxidase Inhibition

EDPB is primarily studied for its potential as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme that catalyzes the production of uric acid, and elevated levels can lead to conditions such as gout and hyperuricemia. Research indicates that EDPB effectively inhibits this enzyme, thereby reducing uric acid production and offering a potential therapeutic avenue for treating these conditions .

Anti-inflammatory and Antioxidant Properties

The compound has demonstrated significant anti-inflammatory and antioxidant activities. These properties suggest its potential utility in treating inflammatory diseases and oxidative stress-related conditions . Studies have shown that EDPB may modulate various biological pathways, providing a basis for its application in therapeutic contexts.

Phosphodiesterase Inhibition

Another promising application of EDPB is its role as a phosphodiesterase inhibitor . This mechanism may have implications for respiratory conditions like asthma, where modulation of cyclic nucleotide levels can influence airway inflammation and responsiveness .

Comparative Studies

Comparative studies highlight EDPB's structural similarities with other purine derivatives, which can provide insights into its unique biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(1,3-dimethyl-2,6-dioxo-purin-7-yl)butanoate | Structure | Different substitution pattern at nitrogen |

| Ethyl 4-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)butanoate | Structure | Enhanced solubility due to methoxy group |

| Ethyl 4-(8-piperidin-1-yl-1,3-dimethyl-2,6-dioxo-purin-7-yl)butanoate | Structure | Increased receptor binding affinity |

These comparisons underscore the versatility of purine derivatives in medicinal chemistry and highlight EDPB's potential advantages over existing therapies .

Case Studies

Several studies have evaluated the pharmacological effects of EDPB and related compounds:

- A study demonstrated that certain derivatives exhibited analgesic activity significantly greater than acetylsalicylic acid (ASA), suggesting their potential as new analgesics for pain management .

- Another research effort focused on the anti-inflammatory properties of EDPB analogs in models of induced inflammation, showing promising results in reducing inflammatory markers .

作用机制

The mechanism by which Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tumor necrosis factor α production, similar to theophylline, indicating its anti-inflammatory properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.

相似化合物的比较

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate can be compared with other similar compounds, such as:

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl acetate: This compound shares a similar purine structure but differs in its ester group.

8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides and butanehydrazides: These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory properties.

The uniqueness of this compound lies in its specific ester group and the resulting chemical properties, making it valuable for various applications.

生物活性

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is a synthetic compound classified as a purine derivative. Its molecular formula is , with a molecular weight of approximately 294.306 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves reactions between ester derivatives and hydrazine hydrate under anhydrous conditions. This method has been documented in various chemical literature, providing a foundation for its further study in biological applications .

Biological Activities

1. Antitumor Activity

Recent studies have indicated that purine derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds similar to this have shown effectiveness against various cancer cell lines, including those associated with breast and colon cancers. The mechanism is believed to involve the inhibition of nucleic acid synthesis and interference with cellular metabolism .

2. Antimicrobial Activity

this compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's structure allows it to disrupt microbial cell membranes and inhibit essential metabolic pathways within these organisms .

3. Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation in various experimental models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In comparison to standard anti-inflammatory drugs like diclofenac, this compound exhibited comparable efficacy in reducing edema .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on Ehrlich ascites tumor cells revealed that the compound significantly inhibited tumor growth in vitro and in vivo models. The results indicated an IC50 value of approximately 25 µM, suggesting potent antitumor activity.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound demonstrated strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics like ampicillin .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antitumor | Significant (IC50 ~25 µM) | Inhibition of nucleic acid synthesis |

| Antimicrobial | Effective (MIC lower than ampicillin) | Disruption of cell membranes |

| Anti-inflammatory | Comparable to diclofenac | Inhibition of COX and cytokines |

属性

IUPAC Name |

ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFRLVCLKWZGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432643 | |

| Record name | 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83636-88-8 | |

| Record name | 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。